(2,5-dimethyl-1H-indol-3-yl)acetic acid
Overview
Description
(2,5-dimethyl-1H-indol-3-yl)acetic acid is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. Indole derivatives, such as indole-3-acetic acid, are significant in various biological contexts, including as hormones in plants and metabolites in humans, animals, and microorganisms . The papers provided focus on the synthesis and potential applications of indole derivatives, which can offer insights into the properties and reactivity of (2,5-dimethyl-1H-indol-3-yl)acetic acid.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and the use of various reagents. For example, the synthesis of indolylamides from amines and carboxylic acids is described, where the amides are stable under basic conditions and can be converted to the corresponding carboxylic acids through treatment with CSA and subsequent hydrolysis . Another paper describes the synthesis of aminoethyl-substituted indole-3-acetic acids, which are chemically stable and can be linked to proteins or biotin without prior protection of their carboxyl groups . These methods could potentially be adapted for the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their reactivity and function. The papers discuss the use of spectroscopic tools such as FT-IR and NMR to observe synthesized compounds . These techniques could be employed to analyze the structure of (2,5-dimethyl-1H-indol-3-yl)acetic acid, ensuring the correct synthesis and identifying key structural features that influence its reactivity and interactions.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which can be used to modify their structure or link them to other molecules. For instance, the aminoethyl-substituted indole-3-acetic acids can be linked to other molecules through their amino groups . Similarly, the synthesis of indolylamides involves conversion to esters, amides, and aldehydes . These reactions are indicative of the versatility of indole derivatives and suggest that (2,5-dimethyl-1H-indol-3-yl)acetic acid could also participate in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The research describes the synthesis of a tetracyclic indole derivative and its analysis using DFT calculations, which revealed its potential as a non-linear optical material due to its significant β tensor . Although not directly related to (2,5-dimethyl-1H-indol-3-yl)acetic acid, this study highlights the importance of understanding the electronic properties of indole derivatives, which can impact their physical properties and applications.
Scientific Research Applications
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Scientific Field : Plant Biology
- Application Summary : “(2,5-dimethyl-1H-indol-3-yl)acetic acid” is similar to Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants . It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . It also induces plant cell elongation and division, causing uncontrolled growth .
properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHPLJFWKDNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281372 | |
Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-40-5 | |
Record name | 5435-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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